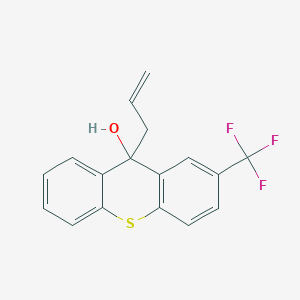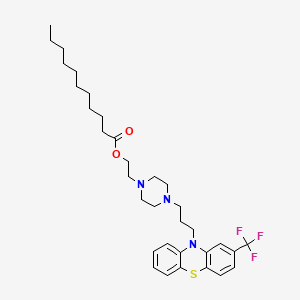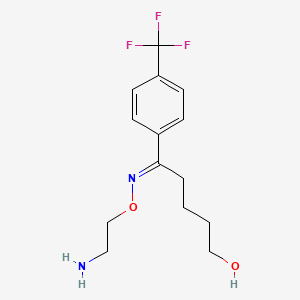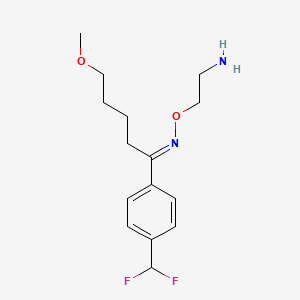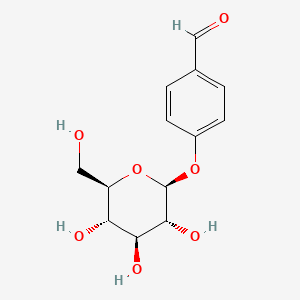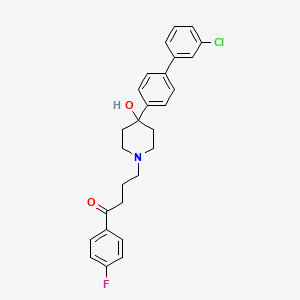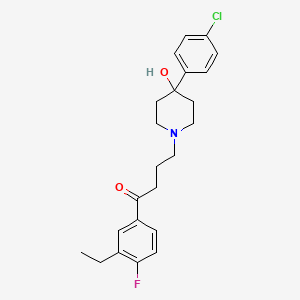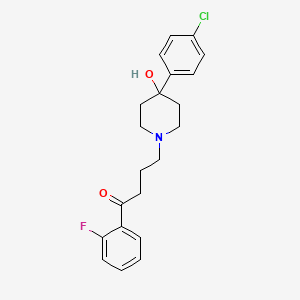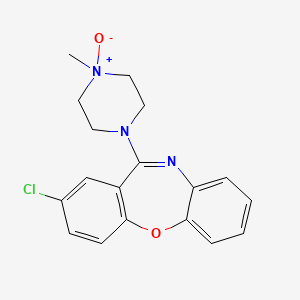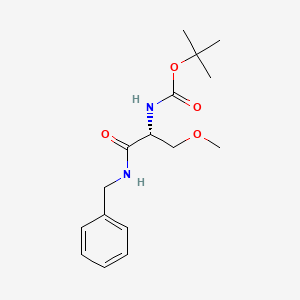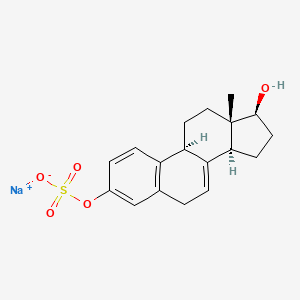
17β-二氢雌马酚硫酸钠
描述
Sodium 17beta-dihydroequilin sulfate is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. It is a minor constituent of conjugated estrogens, commonly known by the brand name Premarin . This compound is an estrogen receptor agonist, meaning it binds to and activates estrogen receptors in the body, exerting estrogenic effects .
科学研究应用
Sodium 17beta-dihydroequilin sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogenic compounds.
Biology: Studied for its role in estrogen receptor activation and its effects on cellular processes.
Medicine: Used in hormone replacement therapy for postmenopausal women to alleviate symptoms of estrogen deficiency.
Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications.
作用机制
Sodium 17beta-dihydroequilin sulfate
, also known as UNII-8CC9ET5H86 , is a naturally occurring estrogen sex hormone found in horses and a minor constituent of conjugated estrogens . Here is an overview of its mechanism of action:
Target of Action
The primary targets of Sodium 17beta-dihydroequilin sulfate are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
Sodium 17beta-dihydroequilin sulfate acts as an agonist of the estrogen receptors . It binds to these receptors with about 113% and 108% of the relative binding affinity of estradiol for the ERα and ERβ, respectively .
Pharmacokinetics
Sodium 17beta-dihydroequilin sulfate has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (SHBG), relative to 50% for estradiol . The metabolic clearance rate of 17beta-dihydroequilin is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol . These properties can impact the bioavailability of the compound.
Result of Action
The interaction of Sodium 17beta-dihydroequilin sulfate with its targets leads to various molecular and cellular effects. It shows the highest estrogenic activity and greatest estrogenic potency among equine estrogens . It has disproportionate effects in certain tissues such as the liver and uterus .
生化分析
Biochemical Properties
Sodium 17beta-dihydroequilin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . In terms of relative binding affinity for the ERs, Sodium 17beta-dihydroequilin sulfate has about 113% and 108% of that of estradiol for the ERα and ERβ, respectively .
Cellular Effects
Sodium 17beta-dihydroequilin sulfate has about 83% of the relative potency of CEEs in the vagina and 200% of the relative potency of CEEs in the uterus . It shows the highest estrogenic activity and greatest estrogenic potency among equine estrogens . Sodium 17beta-dihydroequilin sulfate has disproportionate effects in certain tissues such as the liver and uterus .
Molecular Mechanism
Sodium 17beta-dihydroequilin sulfate exerts its effects at the molecular level through its binding interactions with estrogen receptors . Equilin, a major component of conjugated estrogens, is reversibly transformed into Sodium 17beta-dihydroequilin sulfate in the body, analogously to the transformation of estrone into estradiol .
Temporal Effects in Laboratory Settings
The metabolic clearance rate of Sodium 17beta-dihydroequilin sulfate is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol . This indicates that Sodium 17beta-dihydroequilin sulfate is metabolized and cleared from the body at a faster rate than estradiol.
Metabolic Pathways
Sodium 17beta-dihydroequilin sulfate is involved in the estrogen metabolic pathway . It is converted from equilin in the body, analogously to the conversion of estrone into estradiol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 17beta-dihydroequilin sulfate involves the conversion of equilin, another estrogenic compound, into 17beta-dihydroequilin. This transformation is analogous to the conversion of estrone into estradiol . The specific synthetic routes and reaction conditions for this conversion are not widely detailed in public literature, but it generally involves reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of sodium 17beta-dihydroequilin sulfate is typically part of the broader manufacturing process of conjugated estrogens. This involves the extraction and purification of estrogens from the urine of pregnant mares, followed by chemical modification to produce the desired sulfate esters .
化学反应分析
Types of Reactions
Sodium 17beta-dihydroequilin sulfate undergoes several types of chemical reactions, including:
Oxidation: Conversion to equilin sulfate.
Reduction: Conversion from equilin to 17beta-dihydroequilin.
Substitution: Formation of sulfate esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents for the conversion of equilin to 17beta-dihydroequilin and oxidizing agents for the reverse reaction. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the estrogenic compounds .
Major Products Formed
The major products formed from these reactions include equilin sulfate, 17beta-dihydroequilin sulfate, and other related estrogenic compounds .
相似化合物的比较
Similar Compounds
- Equilin sulfate
- Estrone sulfate
- 17alpha-dihydroequilin sulfate
Uniqueness
Sodium 17beta-dihydroequilin sulfate is unique due to its high estrogenic activity and potency compared to other equine estrogens. It has a higher relative binding affinity for estrogen receptors and exhibits greater estrogenic effects in certain tissues . This makes it a crucial component of conjugated estrogens used in hormone replacement therapy .
属性
IUPAC Name |
sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNZYFVJFYZML-UHFFLUDVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16680-49-2 | |
| Record name | Sodium 17beta-dihydroequilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


